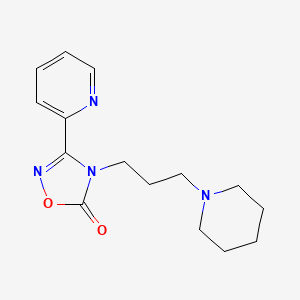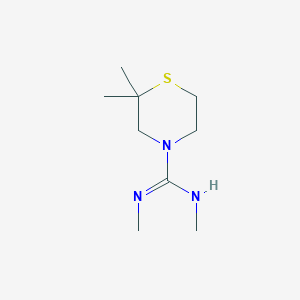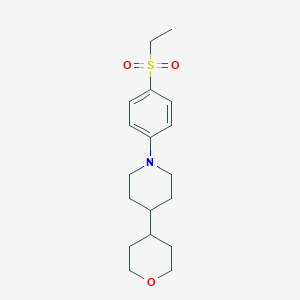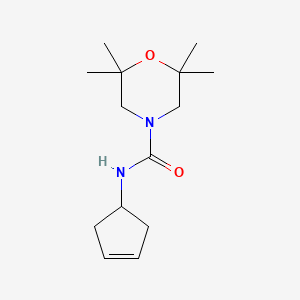
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one, also known as PPOP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PPOP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. In
作用机制
The exact mechanism of action of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is not fully understood. However, studies have shown that 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one can interact with various biological targets such as enzymes, receptors, and ion channels. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has also been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In addition, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the major advantages of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is its versatility in terms of its potential applications. 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one can be easily modified to introduce various functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one is its relatively low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one. One potential direction is the development of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one-based materials with unique properties such as fluorescence, conductivity, and magnetism. Another potential direction is the exploration of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one and its potential interactions with biological targets.
合成方法
The synthesis of 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one involves the reaction of 3-amino-1-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione with 3-chloropropylamine hydrochloride in the presence of sodium bicarbonate. The resulting intermediate is then treated with ethyl chloroformate to obtain 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one. The overall yield of this synthesis method is around 60%.
科学研究应用
4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 4-(3-Piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
4-(3-piperidin-1-ylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15-19(12-6-11-18-9-4-1-5-10-18)14(17-21-15)13-7-2-3-8-16-13/h2-3,7-8H,1,4-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTUEOJDCQLFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=NOC2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)


![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)

![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)